molecular formula C8H11N3O3 B13599177 (2-Methoxy-5-nitrobenzyl)hydrazine

(2-Methoxy-5-nitrobenzyl)hydrazine

Cat. No.: B13599177
M. Wt: 197.19 g/mol
InChI Key: GPPHZDWKDAUBPD-UHFFFAOYSA-N
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Description

(2-Methoxy-5-nitrobenzyl)hydrazine is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzyl hydrazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-nitrobenzyl)hydrazine typically involves the reaction of 2-methoxy-5-nitrobenzyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

2-Methoxy-5-nitrobenzyl bromide+Hydrazine hydrateThis compound+HBr\text{2-Methoxy-5-nitrobenzyl bromide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} 2-Methoxy-5-nitrobenzyl bromide+Hydrazine hydrate→this compound+HBr

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-nitrobenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed:

    Oxidation: Formation of 2-methoxy-5-aminobenzyl hydrazine.

    Reduction: Formation of various reduced derivatives depending on the reaction conditions.

    Substitution: Formation of substituted benzyl hydrazine derivatives.

Scientific Research Applications

(2-Methoxy-5-nitrobenzyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce hydrazine functionality into aromatic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving cytochrome P-450 enzymes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-nitrobenzyl)hydrazine involves its interaction with specific molecular targets. For example, it acts as a mechanism-based inactivator of cytochrome P-450 enzymes by forming a covalent bond with the enzyme’s active site. This inactivation process is dependent on the presence of NADPH and follows pseudo-first-order kinetics .

Comparison with Similar Compounds

    2-Methoxy-5-nitrobenzyl bromide: A related compound used as a reagent in organic synthesis.

    2-Methoxy-5-nitroaniline: Another similar compound with different functional groups.

Uniqueness: (2-Methoxy-5-nitrobenzyl)hydrazine is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis and research applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

(2-methoxy-5-nitrophenyl)methylhydrazine

InChI

InChI=1S/C8H11N3O3/c1-14-8-3-2-7(11(12)13)4-6(8)5-10-9/h2-4,10H,5,9H2,1H3

InChI Key

GPPHZDWKDAUBPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CNN

Origin of Product

United States

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